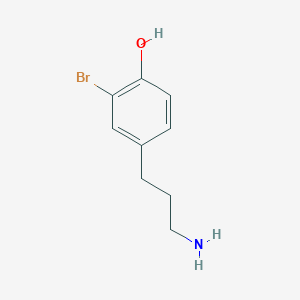
4-(3-Aminopropyl)-2-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-2-bromophenol is an organic compound that features a bromine atom and an aminopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-2-bromophenol typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method is:
Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.
Introduction of Aminopropyl Group: The brominated phenol is then reacted with 3-aminopropylamine under controlled conditions to attach the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Aminopropyl)-2-bromophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 4-(3-Aminopropyl)-2-bromophenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones: Similar in having an aminopropyl group but different in the core structure.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: Similar in having an aminopropyl group and a phenol ring but different in the presence of a carboxylic acid group.
Uniqueness
4-(3-Aminopropyl)-2-bromophenol is unique due to the presence of both a bromine atom and an aminopropyl group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
生物活性
Overview
4-(3-Aminopropyl)-2-bromophenol is a chemical compound characterized by its bromophenol core and an aminopropyl side chain. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biological research. The compound's potential applications range from antimicrobial to anticancer properties, driven by its ability to interact with specific molecular targets.
The compound can be synthesized through the bromination of phenol followed by the introduction of the aminopropyl group. The synthesis process typically involves:
- Bromination of Phenol : Reacting phenol with bromine in the presence of a catalyst.
- Aminopropyl Group Introduction : The brominated phenol is reacted with 3-aminopropylamine under controlled conditions.
The resulting compound, this compound hydrochloride, exhibits distinct chemical reactivity due to the presence of both bromine and amine groups, enabling it to undergo various chemical reactions such as oxidation, reduction, and substitution .
The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The aminopropyl group enables binding to specific targets, potentially inhibiting their activity or altering their function. The bromine atom can engage in halogen bonding, influencing the compound's interactions with biological molecules .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism against bacteria may involve disruption of cell membrane integrity or interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 µg/mL |
| Escherichia coli | 0.06 µg/mL |
| Klebsiella pneumoniae | 0.03 µg/mL |
Table 1: Antimicrobial efficacy of this compound against selected bacterial strains
Anticancer Activity
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research involving human malignant cells indicated that treatment with this compound resulted in significant cell death, highlighting its potential as a therapeutic agent in oncology .
Case Studies
- Study on Antimicrobial Properties : A study investigated the effectiveness of this compound against multidrug-resistant (MDR) bacterial pathogens. Results demonstrated that the compound could inhibit growth at low concentrations, suggesting it may serve as a lead compound for developing new antibiotics .
- Anticancer Research : Another study focused on the compound's effects on various cancer cell lines. Results showed that it could induce apoptosis in human breast cancer cells through activation of caspase pathways, indicating its potential role in cancer therapy .
特性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC名 |
4-(3-aminopropyl)-2-bromophenol |
InChI |
InChI=1S/C9H12BrNO/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6,12H,1-2,5,11H2 |
InChIキー |
JKMJNNOTXYLSJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCN)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















